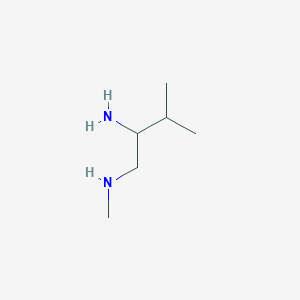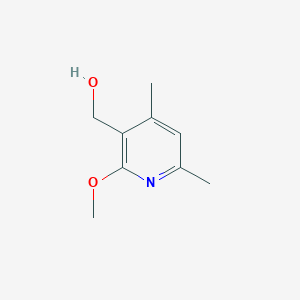
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol
Descripción general
Descripción
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. It is a derivative of pyridine, featuring a methoxy group and two methyl groups on the pyridine ring, as well as a hydroxymethyl group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Direct Methylation: Starting from 2-methoxy-4,6-dimethylpyridine, the compound can be synthesized by reacting it with formaldehyde under acidic conditions.
Reductive Amination: Another method involves the reductive amination of 2-methoxy-4,6-dimethylpyridine with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the methoxy group, resulting in a different pyridine derivative.
Substitution: The methoxy and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is a pyridine derivative without the methoxy group.
Substitution: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol exerts its effects involves its interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical reactions or biological studies.
Comparación Con Compuestos Similares
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is similar to other pyridine derivatives, but it has unique structural features that distinguish it from other compounds. Some similar compounds include:
2-Methoxy-4-methylpyridine
2-Methoxy-6-methylpyridine
2,4,6-Trimethylpyridine
These compounds share the methoxy and methyl groups but differ in their positions on the pyridine ring, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-4-7(2)10-9(12-3)8(6)5-11/h4,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTYLNWHYDHWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CO)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



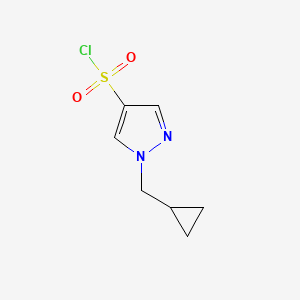
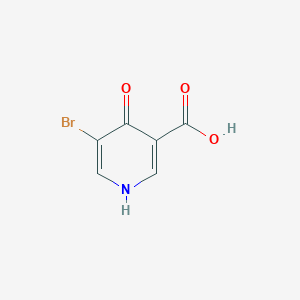

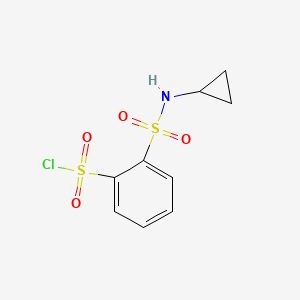
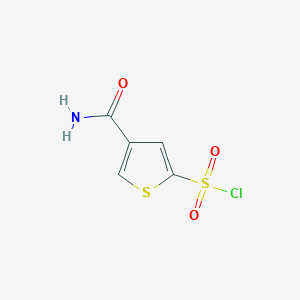
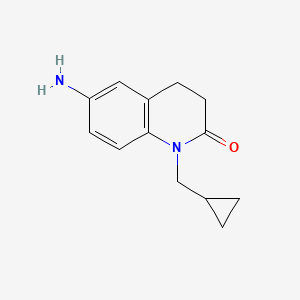
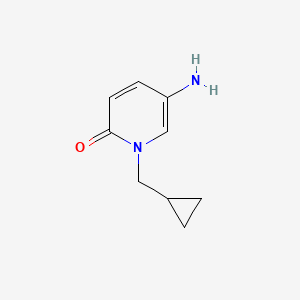
amine](/img/structure/B1526435.png)

![3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B1526440.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B1526441.png)

